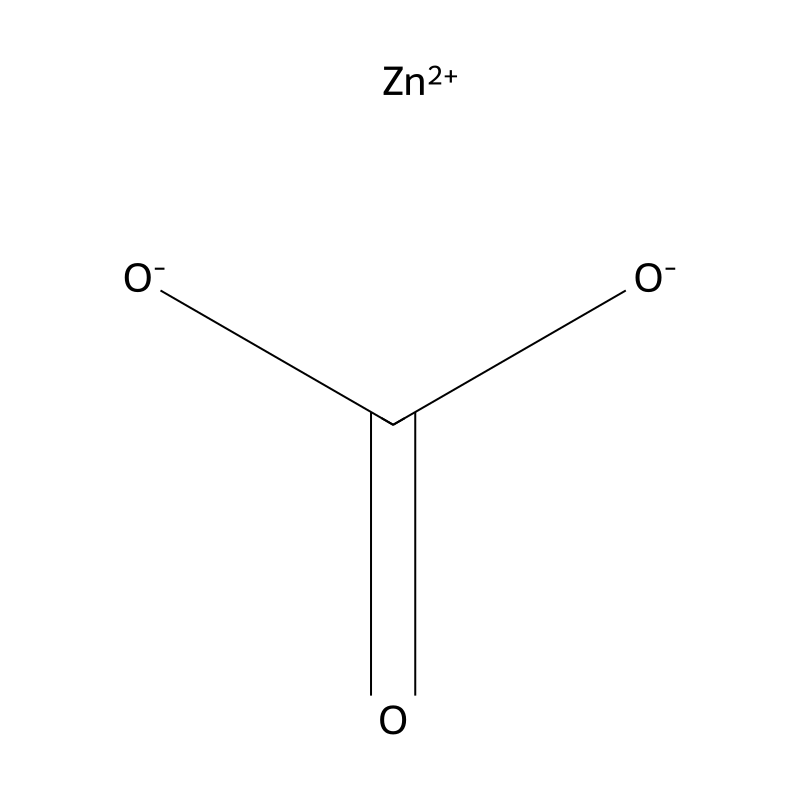

ZINC carbonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

INSOL IN AMMONIA, PYRIDINE & ACETONE

Insol in alcohol

Synonyms

Canonical SMILES

Zinc Carbonate in Dietary Studies

Zinc deficiency and excess are known to have negative health consequences, with conflicting evidence regarding their potential contribution to carcinogenicity. Researchers have utilized zinc carbonate as a source of zinc in rodent studies investigating the effects of both deficiency and excess on the body. A study published in the National Institutes of Health's "Environmental Health Perspectives" characterized zinc carbonate basic for this purpose, highlighting its high bioavailability and palatability when incorporated into rodent diets at relevant doses []. This makes it a suitable choice for studying the effects of varying zinc intake on various health outcomes.

Zinc Carbonate as a Spiking Agent in Phytotoxicity Research

Researchers have also employed zinc carbonate as a spiking agent in studies investigating the phytotoxic effects of zinc on plants. A study published in "Environmental Toxicology and Chemistry" explored the use of zinc carbonate spiking to achieve phytotoxicity thresholds comparable to those found in field-collected soils. This approach allows for controlled experimentation and evaluation of plant responses to varying levels of zinc contamination [].

Other Potential Applications in Scientific Research

While the aforementioned applications are currently documented in scientific research, zinc carbonate's unique properties may hold promise for other research avenues.

- Its water-insoluble nature could be valuable in studies investigating controlled release mechanisms for zinc delivery.

- Its ability to convert to other zinc compounds might be relevant in research on novel zinc-based materials for various applications.

Zinc carbonate appears as a white crystalline powder or solid and is insoluble in water. It can decompose upon heating to form zinc oxide and carbon dioxide. The compound has a density of approximately 4.398 g/cm³ and a molecular weight of 125.38 g/mol. Its melting point is around 1970 °C, while it begins to lose carbon dioxide at about 572 °F (300 °C) .

- Decomposition Reaction:This reaction occurs upon heating, requiring an input of approximately 71.5 kJ of heat per mole of zinc carbonate .

- Reaction with Acids:

When zinc carbonate reacts with acids, it produces carbon dioxide gas:This reaction illustrates its solubility in acidic environments . - Reaction with Bases:

Zinc carbonate can react with bases to form zinc hydroxide:

Zinc carbonate can be synthesized through various methods:

- Precipitation Method: Mixing solutions of zinc sulfate and sodium bicarbonate leads to the formation of zinc carbonate as a precipitate.

- Carbonation Method: This involves bubbling carbon dioxide through a solution of zinc hydroxide or zinc oxide in water .

- Thermal Decomposition: Heating basic zinc carbonate can also yield zinc carbonate under controlled conditions.

Zinc carbonate has diverse applications across several fields:

- Pharmaceuticals: Used as an ingredient in ointments and creams for skin conditions due to its mild antiseptic properties.

- Agriculture: Serves as a feed additive for livestock to prevent zinc deficiency.

- Rubber Industry: Acts as an activator in rubber production.

- Cosmetics: Utilized in various cosmetic formulations for its skin-soothing properties.

- Corrosion Inhibitor: Employed in coatings and paints to protect metal surfaces from corrosion .

Research on the interactions of zinc carbonate focuses on its reactivity with other compounds and its biological implications:

- Interactions with Heavy Metals: Zinc carbonate can interact with heavy metals, potentially reducing their bioavailability and toxicity in contaminated environments.

- Synergistic Effects: Studies indicate that combining zinc carbonate with other minerals may enhance its efficacy in promoting health benefits .

Similar Compounds: Comparison

Zinc carbonate shares similarities with other carbonates but possesses unique characteristics:

| Compound Name | Formula | Solubility | Unique Features |

|---|---|---|---|

| Calcium Carbonate | Insoluble in water | Commonly found in limestone; used in construction | |

| Magnesium Carbonate | Insoluble in water | Used as a drying agent; exists as dolomite | |

| Barium Carbonate | Insoluble in water | Used in ceramics; reacts with acids to release carbon dioxide | |

| Sodium Bicarbonate | Soluble in water | Commonly known as baking soda; used in cooking |

Zinc carbonate is distinctive due to its role as both a dietary supplement and an industrial material, demonstrating versatility across various applications .

Physical Description

Other Solid; Dry Powder

White solid; [Hawley] White odorless powder; [MSDSonline]

Color/Form

WHITE, CRYSTALLINE POWDER

RHOMBOHEDRAL STRUCTURE

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

4.4 g/cu cm

Odor

Decomposition

Melting Point

UNII

EQR32Y7H0M

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 78 of 262 companies. For more detailed information, please visit ECHA C&L website;

Of the 12 notification(s) provided by 184 of 262 companies with hazard statement code(s):;

H400 (85.33%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (48.37%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

H411 (36.41%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

H413 (14.13%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

MEDICATION (VET): Zinc carbonate is used as a dietary supplement for farm animals.

Astringent, topical antiseptic.

Pictograms

Environmental Hazard

Impurities

Other CAS

51839-25-9

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Silabenzene

Use Classification

Methods of Manufacturing

General Manufacturing Information

Synthetic Rubber Manufacturing

All Other Basic Organic Chemical Manufacturing

Rubber Product Manufacturing

All Other Basic Inorganic Chemical Manufacturing

Carbonic acid, zinc salt (1:1): ACTIVE